REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.[Cl:6][C:7]1[CH:12]=[CH:11][C:10](O)=[CH:9][C:8]=1[F:14].C([O-])([O-])=O.[K+].[K+].CI>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([O:5][CH3:4])=[CH:9][C:8]=1[F:14] |f:2.3.4|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at room temperature for additional 15 min
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
to stir for overnight at RT
|
Duration
|
8 (± 8) h
|
Type
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ADDITION
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Details
|
was added
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Type
|
EXTRACTION
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Details
|
was extracted with ethyl acetate (3×15 mL)
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Type
|
WASH
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Details
|
the resulting organic layer was washed with water, brine
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)OC)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |